2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
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Overview
Description
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a chemical compound with the molecular formula C20H18 . It is a solid substance at room temperature . The compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid consists of a terphenyl backbone with two methyl groups attached at the 2’ and 5’ positions and two carboxylic acid groups attached at the 4 and 4’’ positions . The InChI code for this compound is 1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.36 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications
Coordination Polymers
This compound is used in creating coordination polymers with potential applications in luminescence and magnetic properties . These materials can be used in sensors, data storage, and other electronic applications due to their unique light-emitting and magnetic characteristics .
Metal-Organic Frameworks (MOFs)
The compound serves as a linker in the construction of MOFs. MOFs have a wide range of applications including gas storage, separation, and catalysis due to their high surface area and tunable porosity .
Covalent Organic Frameworks (COFs)
Similar to MOFs, COFs utilize this compound as a building block. COFs are applied in energy storage, gas uptake, and photocatalytic detoxification because of their stable and crystalline framework structures .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in the synthesis of coordination polymers . These polymers have various applications, including luminescence and magnetic properties .
Mode of Action
The compound interacts with metal ions to form coordination polymers . The specific interactions depend on the metal ions and the conditions of the reaction . The resulting polymers can have different structures, including 3D frameworks .
Pharmacokinetics
The compound has a predicted density of 1.247±0.06 g/cm3 and a boiling point of 547.6±50.0 °C . These properties could potentially impact its bioavailability.
Result of Action
The coordination polymers synthesized using this compound as a ligand have been found to possess luminescent and magnetic properties .
properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-13-11-20(16-5-9-18(10-6-16)22(25)26)14(2)12-19(13)15-3-7-17(8-4-15)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSTRMMQZSYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid |
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